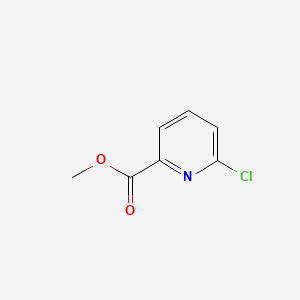
2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde
Overview
Description
2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzylpiperazine moiety attached to a fluorobenzaldehyde group
Preparation Methods
The synthesis of 2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde typically involves the reaction of 4-benzylpiperazine with 5-fluorobenzaldehyde under specific conditions. One common method includes the use of reductive amination, where 4-benzylpiperazine is reacted with 5-fluorobenzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride in methanol . This reaction results in the formation of the desired compound, which can be purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The fluorine atom in the benzaldehyde ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or hydrazines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of various chemical products and as a building block in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde involves its interaction with specific molecular targets in biological systems. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorobenzaldehyde group may also contribute to its biological effects by interacting with cellular enzymes and proteins. The exact pathways and molecular targets are still under investigation, but it is believed that this compound can influence neurotransmission and cellular signaling processes.
Comparison with Similar Compounds
2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde can be compared with other similar compounds, such as:
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound also contains a benzylpiperazine moiety and is studied for its antimicrobial activity.
1-[4-(Substituted)-piperazin-1-ylmethyl]-1H-benzotriazole: Another piperazine derivative with potential biological activities.
2-(4-(4-Substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide derivatives: These compounds are evaluated for their inhibitory potential against specific enzymes.
The uniqueness of this compound lies in its specific combination of a benzylpiperazine moiety with a fluorobenzaldehyde group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-17-6-7-18(16(12-17)14-22)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPDDZDPBFYTTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649847 | |
| Record name | 2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883512-26-3 | |
| Record name | 2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate](/img/structure/B1361613.png)

